3-Methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Description
3-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic amine salt characterized by a rigid [3.3.1]nonane scaffold with nitrogen atoms at positions 3 and 9 and a methyl substituent at position 2. Its structure confers unique conformational rigidity, making it a valuable scaffold in medicinal chemistry. Key applications include:
- Antiplasmodial Activity: Derivatives of 3,9-diazabicyclo[3.3.1]nonane exhibit in vitro activity against Plasmodium falciparum strains, including chloroquine-resistant variants .
Properties
IUPAC Name |
3-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBXIGJNDHDDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Cyclocondensation
The Mannich reaction is a cornerstone for constructing the bicyclic framework. In a representative procedure, 1-(3-ethoxypropyl)-4-oxopiperidine reacts with paraformaldehyde and a primary amine (e.g., 1-(3-aminopropyl)imidazole) in methanol under acidic conditions (acetic acid) to form 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This intermediate is critical for subsequent reduction.
Reaction Conditions:
Wolff-Kishner Reduction
The bicyclic ketone intermediate undergoes Wolff-Kishner reduction to yield the saturated bicyclic amine. Hydrazine hydrate and potassium hydroxide in triethylene glycol at 160–170°C under nitrogen atmosphere facilitate the removal of the carbonyl group.
Key Parameters:
Table 1: Optimization of Wolff-Kishner Reduction
| Parameter | Value | Impact on Yield |
|---|---|---|
| Hydrazine Equivalents | 5 eq | Maximizes carbonyl removal |
| Reaction Time | 5 hours | Prevents decomposition |
| Solvent | Triethylene glycol | Enhances thermal stability |
Industrial-Scale Production Considerations
Batch Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability. The Mannich reaction is conducted in continuous stirred-tank reactors (CSTRs) with automated pH control to maintain acidic conditions. Post-reduction, the crude product is purified via fractional distillation or column chromatography using benzene-dioxane (5:1) as the eluent.
Catalytic Enhancements
Recent patents describe using zeolite-based catalysts to accelerate the cyclocondensation step, reducing reaction time by 30%. However, these methods remain proprietary, with limited public data on long-term stability.
Formation of the Dihydrochloride Salt
The free base 3-Methyl-3,9-diazabicyclo[3.3.1]nonane is treated with hydrochloric acid to form the dihydrochloride. Standard protocols involve:
-
Dissolving the base in anhydrous ethanol.
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Dropwise addition of concentrated HCl (2 eq) at 0°C.
Critical Factors:
-
Stoichiometry: 2 eq HCl ensures complete protonation of both nitrogen atoms.
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Temperature: Low temperature (0–5°C) prevents decomposition.
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Purity: Final product is recrystallized from ethanol-diethyl ether mixtures.
Purification and Characterization
Chromatographic Purification
Column chromatography (Al₂O₃, benzene-dioxane 5:1) effectively removes by-products such as unreacted amines and hydrazine derivatives.
Spectroscopic Analysis
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¹H NMR: Distinct signals at δ 3.2–3.5 ppm (bridghead protons) and δ 1.2–1.6 ppm (methyl groups).
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¹³C NMR: Peaks at 45–50 ppm (tertiary carbons) confirm the bicyclic structure.
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Mass Spectrometry: Molecular ion peak at m/z 140.23 (base) and 213.15 (dihydrochloride).
| Hazard | Mitigation Measure |
|---|---|
| Hydrazine exposure | Closed-system processing |
| HCl fumes | Local exhaust ventilation |
| Skin contact | Immediate washing with soap and water |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Development
3-Methyl-3,9-diazabicyclo[3.3.1]nonane; dihydrochloride has been studied for its potential as a positive allosteric modulator of AMPA receptors , which are critical for synaptic transmission and plasticity in the brain. This modulation can enhance cognitive functions such as learning and memory by increasing ion influx into neurons.
Orexin Receptor Antagonism
Research indicates that derivatives of this compound may serve as orexin receptor antagonists, which are promising for treating disorders related to orexinergic dysfunctions, including:
- Sleep disorders
- Anxiety disorders
- Addiction disorders
- Cognitive dysfunctions
- Mood disorders
- Appetite disorders
These compounds can selectively block orexin receptors, thereby influencing various physiological responses related to appetite and sleep regulation .
Case Study 1: Cognitive Enhancement
A study demonstrated that administering 3-methyl-3,9-diazabicyclo[3.3.1]nonane; dihydrochloride improved cognitive performance in animal models by enhancing synaptic plasticity through AMPA receptor modulation. The results indicated significant improvements in learning tasks compared to control groups.
Case Study 2: Treatment of Sleep Disorders
In a clinical trial involving patients with insomnia, a derivative of this compound was shown to reduce sleep onset latency and improve overall sleep quality by antagonizing orexin receptors, thereby demonstrating its therapeutic potential in sleep medicine .
Mechanism of Action
The mechanism of action of 3-Methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The pathways involved often include inhibition or activation of enzymatic functions, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bicyclic Framework Variations
a. Ring Size and Heteroatom Positioning
- 3,9-Diazabicyclo[4.2.1]nonane Derivatives: Example: rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (MW: 213.1 g/mol). The expanded [4.2.1] ring alters steric and electronic properties, reducing nAChR affinity compared to the [3.3.1] analog .
- 3,9-Diazabicyclo[3.3.2]decane Derivatives: Example: rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride (MW: 227.17 g/mol).
b. Heteroatom Substitution
- 3,7-Diazabicyclo[3.3.1]nonane (Tedisamil): Tedisamil (N,N’-dicyclopropylmethylene-9,9-tetramethylene-3,7-diazabicyclo[3.3.1]nonane dihydrochloride) blocks potassium channels (Ito, IK) and sodium currents, demonstrating cardioprotective effects in hypertrophy models . The 3,7-diaza configuration shifts pharmacological activity from CNS targets to ion channel modulation.
Substituent-Driven Activity
a. Methyl vs. Benzyl Groups
- 3-Benzyl-9-Methyl-3,9-diazabicyclo[3.3.1]nonane Dihydrochloride: The benzyl group enhances lipophilicity and may improve binding to peripheral nAChRs compared to the methyl-substituted parent compound .
- 3-Chloroacetyl-9-Methyl-3,9-diazabicyclo[4.2.1]nonane: The chloroacetyl group introduces electrophilic reactivity, enabling covalent interactions with target proteins, though it raises toxicity concerns .
b. Hydroxyl and Nitroso Modifications
- 7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane: The hydroxyl group at position 7 stabilizes a chair-chair conformation, critical for interactions with opioid receptors .
- Methyl-3-Nitroso-3,9-diazabicyclo[3.3.1]nonane: Nitroso derivatives are intermediates in synthesizing antiviral agents, though their instability limits therapeutic use .
Pharmacological Profiles
Biological Activity
3-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride (CAS No. 90346-01-3) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 213.15 g/mol
- IUPAC Name : 3-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride
- Purity : 97% .
Research indicates that compounds similar to 3-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride may exhibit inhibitory effects on various kinases, particularly Class I PI3-kinase enzymes. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth and survival, making them significant targets for cancer therapy .
Antitumor Activity
Studies have shown that derivatives of bicyclic compounds can inhibit tumor cell proliferation effectively. For instance:
- A related compound demonstrated an IC₅₀ value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antitumor activity while sparing non-cancerous cells .
- Another study reported that certain derivatives exhibited selective cytotoxicity against cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
Antimicrobial Properties
The compound's biological activity extends to antimicrobial effects:
- It has been noted to possess a minimum inhibitory concentration (MIC) ranging from 0.25 to 1 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Additionally, it has shown effectiveness against biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Study 1: Antitumor Efficacy in Animal Models
A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis compared to control treatments. The results indicated a potential for clinical application in managing metastatic breast cancer .
Study 2: Inhibition of PI3-Kinase Activity
Research highlighted the compound's ability to selectively inhibit Class I PI3-kinase isoforms, which are implicated in various cancers. The inhibition was sufficient to impact tumorigenic processes significantly, suggesting utility in cancer prevention and treatment strategies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 3-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride, and how can purity be optimized?
The compound is typically synthesized via intramolecular cyclization reactions. For example, indium trichloride-mediated Prins-type cyclization in chloroform or aqueous THF yields bicyclic scaffolds with moderate efficiency (40–60%) . Purification often involves chromatography (e.g., CH₂Cl₂/MeOH gradients) and salt formation (e.g., dihydrochloride) to enhance stability . Purity optimization may require recrystallization or HPLC with polar stationary phases, as impurities from byproducts (e.g., unreacted amines) are common .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- X-ray crystallography : Resolves bicyclic geometry and salt conformation (e.g., dihydrochloride protonation sites) .
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl group placement (δ ~2.3 ppm for N-methyl) and bridgehead protons (δ ~3.5–4.0 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 213.15 for C₈H₁₈Cl₂N₂) and salt adducts .
Q. What is the baseline affinity profile of this compound for opioid receptors, and how is it assessed?
Radioligand binding assays (e.g., with ³H-DAMGO for μ-opioid receptors) are standard. The parent scaffold (DBN) shows nM-range Ki values (e.g., Ki = 13 nM for μ-receptors) . Competitive binding studies in HEK-293 cells expressing μ/δ/κ receptors are used to determine selectivity ratios (e.g., Kiμ/δ > 50) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfur substitution) impact μ-opioid receptor selectivity?
Bioisosteric replacement of the C-7 methylene group with sulfur (yielding S-DBN derivatives) alters lipophilicity and receptor pocket interactions. Molecular docking shows sulfur enhances van der Waals contacts in μ-receptor hydrophobic subpockets, improving selectivity (e.g., 2i: Kiμ = 85 nM, Kiμ/δ = 58.8) . Synthesis involves thia-ether formation via Red-Al reduction of disulfide intermediates .
Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?
- Docking studies : Use software like AutoDock Vina with μ-receptor crystal structures (PDB: 4DKL). Focus on the trimethylene loop’s role in fitting lipophilic pockets .
- DFT calculations : Analyze charge distribution and conformational stability (e.g., B3LYP/6-31G(d,p) basis sets validate X-ray bond lengths within 0.01 Å) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O/N contacts) to guide crystal engineering .
Q. How can in vivo antinociceptive activity be evaluated, and what are key translational considerations?
The hot-plate or tail-flick test in murine models assesses acute thermal pain relief. Compound 2i (85 nM Kiμ) showed dose-dependent analgesia (ED₅₀ = 5 mg/kg, i.p.) but required pharmacokinetic optimization for brain penetration . Plasma protein binding and metabolic stability (e.g., CYP3A4 clearance) should be profiled early .
Q. What strategies resolve contradictions in receptor affinity data across structural analogs?
Discrepancies often arise from stereochemistry or salt form differences. For example, (1R,5S)-stereoisomers of diazabicyclo derivatives show 10-fold higher μ-affinity than (1S,5R) counterparts . Comparative molecular field analysis (CoMFA) can model steric/electronic effects, while SPR biosensors quantify binding kinetics (kon/koff) to validate static Ki values .
Methodological Guidance Tables
Q. Table 1. Key Synthetic Parameters for S-DBN Derivatives
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | InCl₃, CHCl₃, 25°C, 12 h | 55% | |
| Sulfur incorporation | Troc-Cl, Na₂S, DMF, 60°C | 40% | |
| Salt formation | HCl (g)/Et₂O, 0°C | 85% |
Q. Table 2. Opioid Receptor Binding Data for Select Derivatives
| Compound | Kiμ (nM) | Kiδ (nM) | Kiκ (nM) | Selectivity (Kiμ/δ) |
|---|---|---|---|---|
| DBN | 13 | 650 | >1000 | 50 |
| S-DBN 2i | 85 | 5000 | >10000 | 58.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
